Pirenzepine dihydrochloride

描述

Pirenzepine hydrochloride is an antimuscarinic agent primarily used to treat peptic ulcers, gastric ulcers, and duodenal ulcers. It inhibits gastric secretion at lower doses than those required to affect gastrointestinal motility, salivary, central nervous system, cardiovascular, ocular, and urinary function . This compound is known for its cytoprotective action, which promotes the healing of duodenal ulcers and prevents their recurrence .

作用机制

Target of Action

Pirenzepine dihydrochloride primarily targets the muscarinic acetylcholine receptors (mAChRs) . It acts as an antagonist for these receptors, with a strong preference for the M1 subtype . The muscarinic acetylcholine receptor mediates various cellular responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels through the action of G proteins .

Mode of Action

As a muscarinic receptor antagonist , this compound binds to the muscarinic acetylcholine receptor . This binding inhibits the normal function of these receptors, leading to a decrease in the cellular responses they mediate . This includes the inhibition of adenylate cyclase, the breakdown of phosphoinositides, and the modulation of potassium channels .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the muscarinic acetylcholine receptor pathway . By inhibiting this pathway, this compound can reduce gastric motility and secretion . This leads to a decrease in the rest-and-digest state initiated by the parasympathetic nervous system .

Pharmacokinetics

The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME). It has a bioavailability of 14% , a half-life of 11.10 hours , and a clearance rate of 2.77 mL/min/kg . It is also noted that 43% of the drug is excreted unchanged in urine .

Result of Action

The primary result of this compound’s action is the reduction of gastric acid secretion and muscle spasms . This makes it effective in the treatment of peptic ulcers, gastric ulcers, and duodenal ulcers . It also promotes the healing of duodenal ulcers and is beneficial in the prevention of duodenal ulcer recurrence due to its cytoprotective action .

Action Environment

This compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the drug’s rearrangement occurs under highly acidic conditions, which were believed to favor the dihydrochloride formation of Pirenzepine .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of pirenzepine hydrochloride involves several steps:

Industrial Production Methods: The industrial production of pirenzepine hydrochloride follows the same synthetic route but is optimized for higher yields and cost-effectiveness. The use of palladium as a catalyst ensures mild reaction conditions and high yields, making the process suitable for large-scale production .

化学反应分析

Types of Reactions: Pirenzepine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines and alkoxides.

Hydrolysis: Acidic conditions, typically using hydrochloric acid, are employed for hydrolysis reactions.

Major Products:

Substitution Reactions: The major products depend on the nucleophile used.

Hydrolysis: The major products include various degradation products of pirenzepine.

科学研究应用

Pirenzepine hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in studies involving muscarinic receptor antagonists.

Medicine: It is investigated for its potential in treating conditions like myopia and peripheral neuropathy.

Industry: The compound is used in the pharmaceutical industry for the development of antiulcer medications.

相似化合物的比较

Telenzepine: Another muscarinic receptor antagonist with similar applications in treating peptic ulcers.

AFDX-384: A selective muscarinic receptor antagonist used in research.

Uniqueness: Pirenzepine hydrochloride is unique due to its high affinity for the muscarinic acetylcholine receptor subtype M1, which allows it to inhibit gastric secretion effectively without significant central nervous system effects . This selectivity makes it a preferred choice for treating peptic ulcers with minimal side effects.

属性

CAS 编号 |

29868-97-1 |

|---|---|

分子式 |

C19H22ClN5O2 |

分子量 |

387.9 g/mol |

IUPAC 名称 |

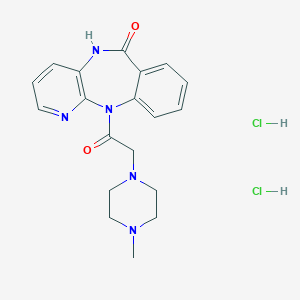

11-[2-(4-methylpiperazin-1-yl)acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one;hydrochloride |

InChI |

InChI=1S/C19H21N5O2.ClH/c1-22-9-11-23(12-10-22)13-17(25)24-16-7-3-2-5-14(16)19(26)21-15-6-4-8-20-18(15)24;/h2-8H,9-13H2,1H3,(H,21,26);1H |

InChI 键 |

AFBSBOBDKXETKP-UHFFFAOYSA-N |

SMILES |

CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4.Cl.Cl |

规范 SMILES |

CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4.Cl |

外观 |

Solid powder |

Key on ui other cas no. |

29868-97-1 |

相关CAS编号 |

93173-05-8 |

同义词 |

Dihydrochloride, Pirenzepine Gastrotsepin Gastrozepin L-S 519 LS 519 LS-519 LS519 Piren basan Piren-basan Pirenzepin Pirenzepin ratiopharm pirenzepin von ct Pirenzepin-ratiopharm Pirenzepine Pirenzepine Dihydrochloride Pyrenzepine Ulcoprotect Ulgescum Von Ct, Pirenzepin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Pirenzepine dihydrochloride?

A1: this compound acts as a selective antagonist of the M1 muscarinic acetylcholine receptor subtype. [, , , ] By binding to these receptors, it inhibits the binding of acetylcholine, a neurotransmitter, thereby blocking its effects.

Q2: What are the downstream effects of this compound's M1 receptor antagonism?

A2: this compound's M1 antagonism primarily affects gastric acid secretion. [, , , , ] By blocking M1 receptors in the stomach, it reduces the release of gastric acid, offering therapeutic benefits for conditions like peptic ulcers.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C19H21N5O2 · 2HCl, and its molecular weight is 424.3 g/mol. [, ]

Q4: What spectroscopic data is available for this compound?

A4: UV spectrophotometry is commonly used for this compound analysis. [] It exhibits an absorption maximum (λmax) at 281 nm. []

Q5: How stable is this compound in aqueous solutions?

A5: this compound undergoes hydrolysis in aqueous solutions, following pseudo-first-order kinetics. [] Its stability is pH-dependent, with optimal stability around pH 5.1. [] It exhibits limited stability in highly acidic or basic conditions.

Q6: What factors can impact the stability of this compound formulations?

A6: Factors such as pH, ionic strength, and temperature can influence this compound's degradation rate in formulations. []

Q7: Does this compound exhibit any significant catalytic properties?

A7: this compound's primary mechanism of action is receptor antagonism rather than catalysis. It is not typically considered a catalyst in chemical reactions.

Q8: Have there been any computational studies on this compound's conformation and binding?

A8: Molecular mechanics (MMPI) and semiempirical quantum chemical (MNDO) calculations have been used to study this compound's conformation. [] These studies have shown a correlation between calculated minimum energy conformations and crystal structures. []

Q9: How do structural modifications to the Pirenzepine molecule affect its activity and selectivity?

A9: Structural modifications to the tricyclic core and exocyclic amide group of Pirenzepine can impact its binding affinity and selectivity for muscarinic receptor subtypes. [] These modifications can potentially influence its pharmacological activity and side effect profile.

Q10: What strategies can be used to enhance the stability or bioavailability of this compound formulations?

A10: Strategies like pH adjustment, inclusion of stabilizers, and controlled-release formulations can enhance the stability and bioavailability of this compound. [, ] For example, formulating this compound as floating tablets using sodium alginate as a raft-forming agent has been explored for controlled drug release. []

Q11: Is there information available on the SHE (Safety, Health, and Environment) regulations specific to this compound?

A11: The provided research papers focus on pharmacological and chemical aspects rather than specific SHE regulations. Information on manufacturing, handling, and disposal should be consulted from relevant safety data sheets and regulatory guidelines.

Q12: What is the typical route of administration for this compound, and how does it affect its pharmacokinetics?

A12: this compound is typically administered orally. [, ] Following oral administration, it reaches peak plasma levels in approximately 2 hours. []

Q13: What is the elimination half-life of this compound?

A13: this compound has an elimination half-life of around 13 hours. []

Q14: How is this compound eliminated from the body?

A14: It is primarily excreted through urine, with a urinary excretion rate of 7-12% within 96 hours after a single oral dose. []

Q15: Has this compound demonstrated efficacy in treating peptic ulcers in clinical trials?

A15: Yes, controlled clinical trials have shown that this compound is superior to placebo and comparable to other anti-ulcer medications like cimetidine in the short-term treatment of duodenal ulcers. [, , , ] Limited data also suggest its potential efficacy in treating gastric ulcers. [, , ]

Q16: Have there been any studies on the use of this compound for other conditions besides peptic ulcers?

A16: Yes, researchers have explored this compound's potential in other areas:

- Myopia control: Studies suggest that this compound may help slow the progression of myopia in children. []

- Cough suppression: this compound has shown a modest antitussive effect in humans, potentially related to its bronchodilatory properties. []

- Cushing's syndrome: A case report described a patient with pituitary Cushing's syndrome whose symptoms improved with Pirenzepine hydrochloride, suggesting a possible role for the cholinergic system in this condition. []

Q17: What are the potential side effects associated with this compound use?

A18: Common side effects reported with this compound include dry mouth, blurred vision, and constipation, which are typical of anticholinergic medications. [, , ]

Q18: Have there been any studies on targeted delivery systems for this compound?

A19: Researchers have investigated the use of soft contact lenses as a potential drug delivery system for this compound. [, ] This approach aims to provide sustained drug release for myopia control.

Q19: Are there any known biomarkers specifically associated with this compound's efficacy or adverse effects?

A19: The provided research papers do not discuss specific biomarkers for this compound.

Q20: What analytical techniques are commonly employed for the detection and quantification of this compound?

A20: The most commonly used techniques for this compound analysis include:

- High-performance liquid chromatography (HPLC): This technique provides sensitive and specific quantification of this compound in various matrices, including pharmaceuticals and biological samples. [, , ]

- UV spectrophotometry: This method offers a simple and rapid approach for determining this compound concentrations in pharmaceutical formulations. [, ]

- Oscillopolarographic titration: This technique allows for the indirect determination of this compound by precipitating it with sodium tetraphenylborate. []

- Capillary electrophoresis (CE): This method provides rapid separation and determination of this compound in pharmaceutical preparations. []

Q21: Is there information available on the environmental impact and degradation pathways of this compound?

A21: The provided research does not specifically address environmental aspects. Environmental fate and ecotoxicological data should be obtained from relevant environmental risk assessments and databases.

Q22: How does the dissolution rate of this compound formulations impact its bioavailability?

A23: The dissolution rate of this compound tablets can influence its absorption and bioavailability. [] Formulations that dissolve rapidly in saliva, such as those containing low-substituted hydroxypropylcellulose, may enhance drug absorption. []

Q23: What are the key parameters considered during the validation of analytical methods for this compound?

A24: Analytical method validation ensures the accuracy, precision, linearity, specificity, limit of detection (LOD), and limit of quantification (LOQ) of the method used for this compound analysis. [, ]

Q24: What quality control measures are crucial during the development and manufacturing of this compound products?

A24: Quality control measures ensure the consistent quality, safety, and efficacy of this compound products. These measures typically involve rigorous testing of raw materials, in-process controls during manufacturing, and final product analysis to meet predefined specifications.

Q25: Is there evidence suggesting that this compound elicits significant immunogenic or allergic responses?

A25: The provided research does not indicate significant immunogenicity concerns.

Q26: Does this compound interact with any specific drug transporters that might affect its absorption, distribution, or elimination?

A26: The provided research does not delve into specific drug transporter interactions. Further investigation is needed to understand if such interactions play a role in this compound's pharmacokinetic profile.

Q27: Does this compound affect the activity of drug-metabolizing enzymes?

A27: The provided research papers do not provide specific information on this compound's potential to induce or inhibit drug-metabolizing enzymes.

Q28: Is there information available regarding the biocompatibility of this compound for use in drug delivery systems like contact lenses?

A29: While research suggests this compound's potential for ocular drug delivery using contact lenses, [, ] further investigations are needed to fully evaluate its biocompatibility and long-term effects on ocular tissues.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。